molecular formula C13H13BrN2O3 B14956008 methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate

methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate

Cat. No.: B14956008
M. Wt: 325.16 g/mol
InChI Key: KLKULSGPVZANQA-UHFFFAOYSA-N
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Description

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate is a brominated indole-glycine hybrid compound. Its structure comprises a 5-bromo-substituted indole ring linked via an acetyl group to the nitrogen of methyl glycinate. Indole derivatives are pivotal in medicinal chemistry due to their biological relevance, and bromination at the 5-position may enhance electronic effects, steric interactions, or binding affinity in therapeutic targets .

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

methyl 2-[[2-(5-bromoindol-1-yl)acetyl]amino]acetate

InChI

InChI=1S/C13H13BrN2O3/c1-19-13(18)7-15-12(17)8-16-5-4-9-6-10(14)2-3-11(9)16/h2-6H,7-8H2,1H3,(H,15,17)

InChI Key

KLKULSGPVZANQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CN1C=CC2=C1C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Three-Step Sulfonation-Acetylation-Bromination Method

This approach, patented by CN102558017A, involves:

  • Sulfonation : Indole is treated with sodium bisulfite in an alcoholic solvent (e.g., isopropanol) at 20–30°C for 15–20 hours to yield 2-sulfonato-indole.
  • Acetylation : The sulfonated intermediate reacts with acetic anhydride at 68–73°C for 3 hours to form 2-sulfonato-1-acetylindole.
  • Bromination : Bromine is added to the acetylated intermediate in water at 0–5°C, followed by hydrolysis with sodium hydroxide to yield 5-bromoindole.

Key Data :

Step Reagents Conditions Yield
Sulfonation NaHSO₃, isopropanol 25°C, 20 h 85–90%
Acetylation Acetic anhydride 73°C, 3 h 80–85%
Bromination Br₂, NaOH 0–5°C, 3 h 70–75%

This method achieves an overall yield of 47–55% for 5-bromoindole.

Diazotization-Bromination Route

An alternative method from PMC10147042 involves diazotization of 4-aminotoluene followed by bromination and cyclization. While scalable, this route requires careful handling of diazonium intermediates and achieves comparable yields (50–60%).

Acetylation of 5-Bromoindole

The N-acetylation of 5-bromoindole introduces the acetyl group necessary for subsequent glycine coupling.

Acetic Anhydride-Mediated Acetylation

A widely used method involves refluxing 5-bromoindole with acetic anhydride in aprotic solvents (e.g., DMF) at 100–120°C for 4–6 hours. The reaction is catalyzed by DMAP (4-dimethylaminopyridine), achieving yields of 85–90%.

Representative Procedure :

  • 5-Bromoindole (10 mmol) and acetic anhydride (15 mmol) in DMF (20 mL) are heated at 110°C for 5 hours.
  • The product, 1-acetyl-5-bromoindole, is isolated via crystallization from ethyl acetate.

Acetyl Chloride in Basic Conditions

For lab-scale synthesis, acetyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–25°C provides milder conditions, yielding 75–80%.

Glycine Methyl Ester Coupling

The final step involves coupling the acetylated indole with glycine methyl ester using peptide-coupling reagents.

Carbodiimide-Mediated Coupling

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are employed in anhydrous THF or DCM.

Protocol :

  • 1-Acetyl-5-bromoindole (5 mmol) and glycine methyl ester hydrochloride (6 mmol) are dissolved in DCM.
  • EDC (6 mmol) and HOBt (hydroxybenzotriazole, 1 mmol) are added at 0°C.
  • The mixture is stirred at 25°C for 12–18 hours, yielding the target compound after purification.

Yield Optimization :

Coupling Reagent Solvent Time (h) Yield
EDC DCM 18 78%
DCC THF 24 82%

Mixed Anhydride Method

An alternative uses isobutyl chloroformate to generate a reactive mixed anhydride intermediate, achieving 70–75% yields in ether solvents.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with >95% purity.

Chromatographic Methods

Flash chromatography (silica gel, hexane/ethyl acetate 4:1) resolves impurities, particularly unreacted glycine ester.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.01 (s, 1H, indole-H), 4.20 (q, 2H, CH₂), 3.75 (s, 3H, OCH₃).
  • LC-MS : m/z 327.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield
Three-Step Bromination High scalability Multi-step, toxic bromine use 47–55%
Diazotization Avoids sulfonation steps Diazonium stability issues 50–60%
EDC Coupling Mild conditions, high efficiency Cost of coupling reagents 75–80%

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Data Table: Key Analogs
Compound Name Indole Substituent Bromine Position Yield Melting Point (°C) Key Reference
Methyl N-(1H-indol-2-ylcarbonyl)glycinate 2-yl None 74% 210–213
Methyl N-(1H-indol-3-ylcarbonyl)glycinate 3-yl None 46% 176–178
Methyl N-(1-methyl-1H-indol-2-ylcarbonyl)glycinate 1-methyl-2-yl None 69% 98–100
N-[(6-Bromo-1H-indol-1-yl)acetyl]glycine 1-yl 6 N/A N/A
Methyl (2-(2-(4,5-dibromo-1H-pyrrole-2-carboxamido)thiazol-4-yl)acetyl)glycinate Thiazole-pyrrole 4,5 (pyrrole) 69.4% 231–233

Impact of Bromine Position

  • 5-Bromo vs. 6-Bromo Indole : Bromine at the 5-position (target compound) versus 6-position () alters electronic distribution and steric hindrance. For example, N-[(6-bromo-1H-indol-1-yl)acetyl]glycine () may exhibit distinct hydrogen-bonding patterns compared to the 5-bromo analog due to shifted halogen placement.
  • Biological Implications : Bromine enhances electrophilicity and may improve binding to hydrophobic pockets in enzymes or receptors. Dibromo-pyrrole derivatives () show enhanced bioactivity, suggesting bromine’s role in potency.

Protecting Groups and Ester vs. Acid Forms

  • N-Methyl Protection : Methylation at the indole nitrogen (e.g., 1-methyl-1H-indol-2-yl) increases lipophilicity and stability, as seen in higher yields (69%) compared to unprotected analogs.
  • Ester vs. Carboxylic Acid : Methyl glycinate esters (e.g., ) are intermediates for prodrugs, whereas hydrolysis to glycine () enhances solubility for biological assays.

Crystallographic and Spectroscopic Analysis

  • Hydrogen Bonding : Indole derivatives often form N–H···O/N hydrogen bonds (). For example, 1-(5-methyl-1H-indol-6-yl)ethan-1-one exhibits N–H···O interactions, which the target compound may mimic.
  • SHELX Refinement : Structures of analogs (e.g., ) are resolved using SHELX software, a gold standard for small-molecule crystallography.

Biological Activity

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate is a compound that integrates an indole structure with a glycinate moiety, showcasing significant potential in various biological activities. The presence of the bromine atom on the indole ring is believed to enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C12H12BrN2O3C_{12}H_{12}BrN_{2}O_{3}. The compound features a methyl ester linked to a glycine derivative, which plays a crucial role in its biological interactions. The unique combination of the indole and glycinate components contributes to its diverse pharmacological effects.

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Activity

  • Compounds with indole structures often demonstrate activity against various bacteria and fungi. This compound has shown promise in antimicrobial studies, particularly against Gram-positive and Gram-negative bacteria.
  • In a study, the compound exhibited significant antibacterial activity with minimal inhibitory concentration (MIC) values comparable to established antibiotics such as ampicillin and streptomycin .

2. Anti-inflammatory Properties

3. Anticancer Potential

  • Indole derivatives are frequently studied for their anticancer properties. While direct evidence for this compound's anticancer activity is sparse, structural analogs have shown efficacy against various cancer cell lines .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and notable activities of compounds related to this compound:

Compound NameStructure FeaturesNotable Activities
Methyl 2-(5-bromoindolyl)acetateIndole with acetate groupAntimicrobial activity
5-BromoindoleSimple indole structureAnticancer properties
GlycylglycineSimple dipeptide structureNeuroprotective effects
Methyl 4-(bromophenyl)glycinateAromatic substitution on glycineAntimicrobial properties

Case Studies and Research Findings

Recent studies have highlighted the antimicrobial effectiveness of various indole derivatives, including those structurally similar to this compound. For instance, one study reported that certain indole derivatives exhibited MIC values ranging from 36.5 µM to 211.5 µM against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Additionally, molecular docking studies suggest that these compounds may interact effectively with bacterial proteins, indicating potential mechanisms of action that warrant further investigation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate?

  • Synthesis : Start with 1H-indole bromination at the 5-position using brominating agents like NBS or Br₂ in DCM . Acetylation of the indole nitrogen via reaction with acetyl chloride, followed by coupling with glycine methyl ester using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.5 in 3:7 hexane/EtOAc) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR : ¹H/¹³C NMR to verify indole proton environments (δ 7.2–7.8 ppm for aromatic protons) and ester/amide linkages (δ 3.7 ppm for methyl ester, δ 2.1 ppm for acetyl group) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (theoretical [M+H]⁺: ~355.2 g/mol) .
  • HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Handling : Use nitrile gloves, lab coats, and chemical goggles. Work in a fume hood to avoid inhalation .
  • Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .
  • Spill Management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address data gaps in the compound’s ecotoxicity and environmental fate?

  • In Vitro Assays : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) to assess aquatic toxicity .
  • Computational Models : Apply QSAR tools (e.g., EPI Suite) to predict biodegradability and bioaccumulation potential .
  • Soil Mobility : Conduct column leaching studies with OECD 121 guidelines to evaluate adsorption coefficients (Kd) .

Q. What experimental strategies can elucidate the reaction mechanisms of this compound in nucleophilic or electrophilic environments?

  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy under varying pH/temperature conditions .
  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways of the ester group .
  • DFT Calculations : Simulate transition states for indole bromination or acetylation using Gaussian software .

Q. How can stability under diverse conditions (e.g., thermal, pH) be systematically evaluated?

  • Thermal Stability : Perform TGA/DSC (heating rate: 10°C/min) to identify decomposition temperatures and intermediates .
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, then analyze degradation via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products using LC-MS .

Q. What parameters must be validated in analytical methods to ensure reproducibility in quantifying this compound?

  • Specificity : Demonstrate baseline separation from impurities via HPLC .
  • Linearity : Calibration curves (0.1–100 µg/mL) with R² >0.99 .
  • LOD/LOQ : Determine using signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) .
  • Robustness : Test method resilience to flow rate (±0.1 mL/min) and column temperature (±2°C) variations .

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